molecular formula C19H16N4O3S B2504169 Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1211173-92-0

Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2504169
CAS RN: 1211173-92-0
M. Wt: 380.42
InChI Key: QSPRIKNXLMYXGF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse range of biological activities and applications in medicinal chemistry. The compound features a complex structure with multiple heterocyclic rings, including an imidazo[1,2-a]pyridine moiety and a benzo[d]thiazole group, which are linked through a carboxamide bond.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of various precursors under controlled conditions. For instance, similar compounds have been synthesized by reacting thioamide with chloroacetoacetate, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which achieved a yield above 60% . Another example is the synthesis of ethyl 2-(benzo[d]thazol-2-yl)acetate derivatives through the interaction with arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by experimental data . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide underwent reactions with potassium hydroxide, hydrochloric acid, and piperidine to yield a variety of products, demonstrating the versatility of these heterocyclic frameworks . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives led to the formation of new compounds . These studies provide insights into the potential reactivity of this compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electronegative atoms and hydrogen bonding sites can affect properties such as solubility, melting point, and reactivity. For example, the MEP map of a related compound exhibited negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, which can influence intermolecular interactions . The physical and chemical properties of this compound would likely be characterized by similar features due to its structural similarities with the compounds studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : A study by Mohamed (2021) describes a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's role in facilitating the creation of diverse chemical structures. This process involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of various novel compounds. The structures of these synthesized compounds were confirmed using elemental analysis and spectroscopic data, highlighting the chemical versatility of the base compound (Mohamed, 2021).

Biological Applications

  • Antibacterial and Antioxidant Activities : Research conducted by Bhoi et al. (2016) focused on the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives through a one-pot, three-component microwave-assisted synthesis. The study found these compounds to exhibit antibacterial and antioxidant activities, as well as screening them against Mycobacterium tuberculosis H37RV, indicating potential applications in developing new antimicrobial and antioxidative agents (Bhoi et al., 2016).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry, including as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the study and development of new imidazo[1,2-a]pyridine derivatives, including “Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate”, could be a promising direction for future research.

properties

IUPAC Name

ethyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-3-26-18(25)12-7-8-13-14(10-12)27-19(21-13)22-17(24)16-11(2)20-15-6-4-5-9-23(15)16/h4-10H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPRIKNXLMYXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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